molecular formula C20H13BrN2O3S B5276203 4-(4-BROMOBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(4-BROMOBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5276203
M. Wt: 441.3 g/mol
InChI Key: LNGHUJPBBNLKOQ-BMRADRMJSA-N
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Description

4-(4-BROMOBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzoyl chloride with 3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylthiazole: Shares the thiazole ring and bromophenyl group but lacks the pyrrolone moiety.

    3-Hydroxy-5-phenylthiazole: Similar structure but without the bromobenzoyl group.

    1-(1,3-Thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the bromobenzoyl and hydroxyphenyl groups.

Uniqueness

4-(4-BROMOBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer a broad spectrum of biological activities. The presence of the bromobenzoyl group enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-phenyl-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3S/c21-14-8-6-13(7-9-14)17(24)15-16(12-4-2-1-3-5-12)23(19(26)18(15)25)20-22-10-11-27-20/h1-11,16,24H/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGHUJPBBNLKOQ-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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